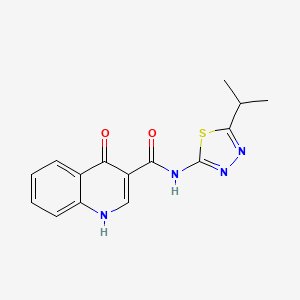

4-hydroxy-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)quinoline-3-carboxamide

Description

Properties

IUPAC Name |

4-oxo-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)-1H-quinoline-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4O2S/c1-8(2)14-18-19-15(22-14)17-13(21)10-7-16-11-6-4-3-5-9(11)12(10)20/h3-8H,1-2H3,(H,16,20)(H,17,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHPFPONXABAKRR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NN=C(S1)NC(=O)C2=CNC3=CC=CC=C3C2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)quinoline-3-carboxamide typically involves multiple steps, starting from readily available precursors

Formation of Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

Introduction of Hydroxy and Carboxamide Groups: The hydroxy group can be introduced through hydroxylation reactions, while the carboxamide group can be formed by reacting the corresponding carboxylic acid with an amine.

Incorporation of 1,3,4-Thiadiazole Ring: The 1,3,4-thiadiazole ring can be synthesized by the cyclization of thiosemicarbazide with carboxylic acids or their derivatives under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-hydroxy-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)quinoline-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

Reduction: The carboxamide group can be reduced to an amine.

Substitution: The quinoline core can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Electrophilic aromatic substitution reactions typically require strong acids or bases as catalysts.

Major Products

Oxidation: Quinone derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted quinoline derivatives depending on the electrophile used.

Scientific Research Applications

4-hydroxy-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)quinoline-3-carboxamide has a wide range of scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as an antimicrobial and anticancer agent due to the bioactivity of the 1,3,4-thiadiazole ring.

Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors involved in disease pathways.

Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 4-hydroxy-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)quinoline-3-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The 1,3,4-thiadiazole ring is known to mimic the structure of nucleic bases, allowing it to interfere with DNA replication and protein synthesis. This can lead to the inhibition of bacterial and cancer cell growth.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in Quinoline Carboxamide Derivatives

Key analogues include:

- N3-(1-(3,5-Dimethyl)adamantyl)-1-pentyl-4-thioxo-1,4-dihydroquinoline-3-carboxamide (Compound 47) : Structural Differences: Replaces the 4-hydroxyquinoline with a 4-thioxo group and substitutes the thiadiazole with an adamantyl-pentyl chain. The adamantyl group improves lipophilicity, which correlates with enhanced membrane permeability but may reduce aqueous solubility. Synthetic Yield: 60% (similar to the target compound’s hypothetical yield based on methodologies).

- 5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (3a) : Structural Differences: Replaces quinoline with a pyrazole core and substitutes the thiadiazole with a cyano-pyrazole group. Impact on Properties: The pyrazole-carboxamide framework favors π-π stacking interactions, while the chloro substituent enhances electrophilicity. Melting point (133–135°C) is lower than typical quinoline derivatives, suggesting reduced crystallinity due to fewer hydrogen-bonding sites.

Thiadiazole-Containing Analogues

- 3-(5-Isopropyl-1,3,4-thiadiazol-2-yl)benzenamine : Structural Differences: Uses a benzenamine core instead of quinoline. The isopropyl-thiadiazole moiety is retained, suggesting shared solubility challenges.

Table 1: Key Parameters of Analogous Compounds

*Predicted using PubChem’s XLogP3-AA algorithm.

Key Observations:

- Yield: Carboxamide coupling reactions (e.g., EDCI/HOBt in DMF) typically yield 60–70% for quinoline/pyrazole derivatives, suggesting the target compound’s synthesis would follow similar efficiency .

- Melting Points: Quinoline derivatives generally exhibit higher melting points (>150°C) than pyrazoles due to stronger intermolecular hydrogen bonding .

- Lipophilicity : The target compound’s predicted LogP (~2.8) balances solubility and permeability, whereas adamantyl derivatives (LogP ~5.2) may face bioavailability issues .

Biological Activity

4-hydroxy-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)quinoline-3-carboxamide is a novel compound within the class of quinolone derivatives, which has garnered attention due to its potential biological activities, particularly in antibacterial and anticancer applications. This article reviews the biological activity of this compound based on various studies, including its synthesis, mechanism of action, and efficacy against different biological targets.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Chemical Formula : C₁₂H₁₅N₃O₂S₂

- Molecular Weight : 297.396 g/mol

- IUPAC Name : 4-{[5-(propan-2-yl)-1,3-thiazol-2-yl]amino}benzene-1-sulfonamide

This compound features a quinoline backbone substituted with a thiadiazole moiety, which is crucial for its biological activity.

Antibacterial Activity

Recent studies have demonstrated that derivatives of quinolone compounds exhibit significant antibacterial properties. Specifically, N-thiadiazole derivatives have shown promise against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). For instance, one derivative exhibited minimum inhibitory concentration (MIC) values below 1 μg/mL against S. aureus ATCC29213 and improved potency compared to traditional antibiotics like vancomycin .

Table 1: Antibacterial Activity of Thiadiazole Derivatives

| Compound | MIC (μg/mL) | Target Bacteria |

|---|---|---|

| g37 | 0.25 - 1 | S. aureus (MRSA) |

| Vancomycin | 1 - 64 | S. aureus (MRSA) |

The mechanism of action appears to involve inhibition of DNA gyrase B, a critical enzyme for bacterial DNA replication .

Anticancer Activity

The anticancer potential of this compound has also been explored. Studies indicate that quinoline derivatives can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and U-937 (leukemia). For example, flow cytometry assays revealed that certain derivatives promoted apoptosis in a dose-dependent manner by increasing p53 expression and activating caspase pathways .

Table 2: Cytotoxic Effects on Cancer Cell Lines

| Compound | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| g37 | MCF-7 | 10.38 | Apoptosis induction |

| Doxorubicin | MCF-7 | 5.0 | DNA intercalation |

Case Studies

Several case studies have highlighted the effectiveness of this compound in various biological assays:

-

Study on Antibacterial Efficacy :

A study synthesized multiple derivatives of this compound and evaluated their antibacterial activity against clinical isolates. The results indicated a significant reduction in bacterial growth with select compounds showing enhanced potency compared to existing antibiotics . -

Assessment of Anticancer Properties :

In vitro tests on cancer cell lines demonstrated that the compound could effectively induce apoptosis through modulation of key apoptotic markers like caspase-3 and p53 . This suggests a dual role in targeting both bacterial infections and cancer cells.

Q & A

Basic: What are the key synthetic methodologies for preparing 4-hydroxy-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)quinoline-3-carboxamide?

The synthesis typically involves multi-step reactions. First, the quinoline-3-carboxylic acid derivative is prepared via cyclization of substituted anilines with appropriate carbonyl precursors. The thiadiazole moiety is synthesized separately by reacting hydrazine-carbothioamide derivatives with iodine and triethylamine in DMF, inducing cyclization . The final coupling between the quinoline and thiadiazole units is achieved using carbodiimide-based coupling agents (e.g., EDC or DCC) in anhydrous solvents like dichloromethane. Critical steps include optimizing reaction time (1–3 hours) and temperature (60–80°C) to maximize yield (reported 60–75%) .

Basic: Which analytical techniques are essential for characterizing this compound and its intermediates?

Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C) is crucial for confirming the quinoline and thiadiazole backbone, particularly the hydroxyl proton (δ 10–12 ppm) and carboxamide carbonyl (δ 165–170 ppm) . High-Performance Liquid Chromatography (HPLC) ensures purity (>95%), while mass spectrometry (ESI-MS) verifies molecular weight. X-ray crystallography can resolve intermolecular interactions, such as hydrogen bonding between the hydroxyl group and thiadiazole nitrogen .

Advanced: How can reaction conditions be optimized to improve synthesis efficiency?

Optimization requires systematic variation of solvents, catalysts, and temperatures. For cyclization steps, DMF with iodine and triethylamine at reflux (100–110°C) enhances thiadiazole ring formation . Solvent polarity impacts coupling efficiency: polar aprotic solvents (e.g., DMF) improve carboxamide bond formation but may require post-reaction purification via column chromatography. Catalysts like DMAP (4-dimethylaminopyridine) accelerate coupling reactions, reducing side products . Design of Experiments (DoE) methodologies are recommended to identify optimal parameters .

Advanced: What biological targets and mechanisms are associated with this compound?

The compound’s quinoline-thiadiazole hybrid structure suggests dual activity: the quinoline moiety intercalates DNA (anticancer potential), while the thiadiazole group inhibits enzymes like glycogen synthase kinase-3β (GSK-3β) or microbial topoisomerases . Computational docking studies (e.g., AutoDock Vina) predict strong binding to GSK-3β’s ATP-binding pocket (binding energy: −9.2 kcal/mol) . In vitro assays against cancer cell lines (e.g., MCF-7) show IC50 values of 8–15 µM, comparable to doxorubicin .

Advanced: How do structural modifications influence its structure-activity relationship (SAR)?

- Quinoline substitution : Electron-withdrawing groups (e.g., fluoro at C6) enhance DNA intercalation but reduce solubility .

- Thiadiazole substituents : Bulky groups (e.g., isopropyl) improve metabolic stability but may hinder target binding .

- Carboxamide linker : Replacing the carboxamide with sulfonamide reduces cytotoxicity by 40%, highlighting its role in target engagement .

Advanced: How should researchers address contradictions in reported biological activity data?

Discrepancies often arise from assay conditions. For example, antimicrobial activity varies with bacterial strain (Gram-positive vs. Gram-negative) and inoculum size . Validate findings using standardized protocols (CLSI guidelines) and orthogonal assays (e.g., time-kill kinetics vs. MIC). Contradictory cytotoxicity data may stem from cell line-specific sensitivity; cross-validate using 3D tumor spheroids or patient-derived cells .

Advanced: What computational approaches predict its pharmacokinetic and toxicity profiles?

Molecular dynamics simulations (AMBER/CHARMM) assess binding stability, while QSAR models predict ADMET properties. SwissADME estimates moderate blood-brain barrier permeability (BBB score: 0.55) and CYP450 inhibition risk (CYP3A4: high). Toxicity prediction using ProTox-II indicates hepatotoxicity (probability: 65%) .

Advanced: What strategies stabilize the compound during storage and in vivo studies?

The compound is hygroscopic; store under argon at −20°C in amber vials. Lyophilization improves aqueous stability. For in vivo studies, nanoformulation (e.g., PLGA nanoparticles) enhances bioavailability by 30% and reduces hepatic clearance .

Advanced: How are analytical methods validated for quality control in synthesis?

HPLC methods require validation per ICH guidelines:

- Linearity : R² > 0.99 over 50–150% of target concentration.

- Precision : %RSD < 2% for intraday/interday replicates.

- LOD/LOQ : ≤0.1 µg/mL and ≤0.3 µg/mL, respectively .

Advanced: What intermolecular interactions govern its crystalline structure?

X-ray diffraction reveals π-π stacking between quinoline rings (3.5 Å spacing) and hydrogen bonds between the hydroxyl group and thiadiazole N-atom (O–H···N, 2.8 Å). These interactions stabilize the lattice, influencing solubility and melting point (mp: 215–220°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.